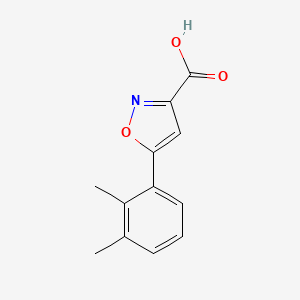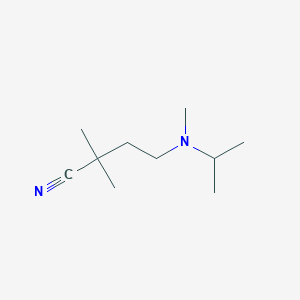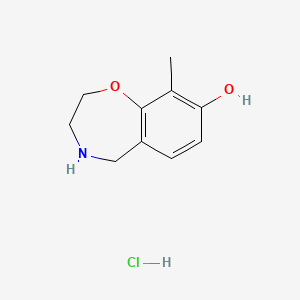
(2R,6S)-2,6-dimethylthian-4-one,cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a thioether derivative of an unsaturated ketone and has been studied for its biological properties and synthesis methods.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-dimethylthian-4-one, cis involves several steps. One common method includes the reaction of a suitable thioether precursor with a ketone under specific conditions to form the desired compound. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the thian-4-one ring .
Industrial Production Methods
Industrial production methods for (2R,6S)-2,6-dimethylthian-4-one, cis are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,6S)-2,6-dimethylthian-4-one, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioethers.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its biological activity, including potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R,6S)-2,6-dimethylthian-4-one, cis involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,6R)-2,6-dimethylthian-4-one, trans
- (2S,6S)-2,6-dimethylthian-4-one, cis
- (2S,6R)-2,6-dimethylthian-4-one, trans
Uniqueness
(2R,6S)-2,6-dimethylthian-4-one, cis is unique due to its specific stereochemistry, which can influence its reactivity and biological activity compared to its isomers .
Propriétés
Formule moléculaire |
C7H12OS |
|---|---|
Poids moléculaire |
144.24 g/mol |
Nom IUPAC |
(2S,6R)-2,6-dimethylthian-4-one |
InChI |
InChI=1S/C7H12OS/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3/t5-,6+ |
Clé InChI |
UBRRNGQYQFJNIG-OLQVQODUSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)C[C@@H](S1)C |
SMILES canonique |
CC1CC(=O)CC(S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



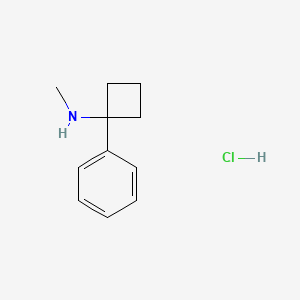


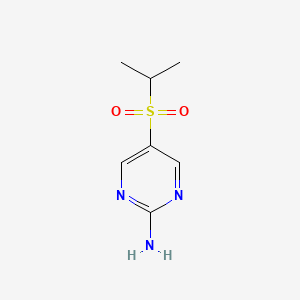
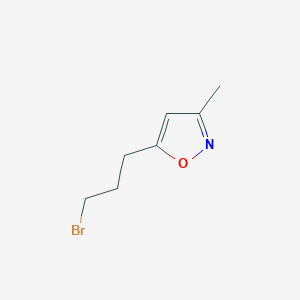
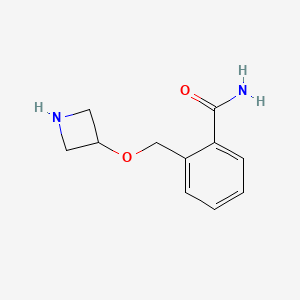
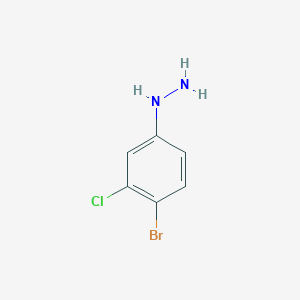
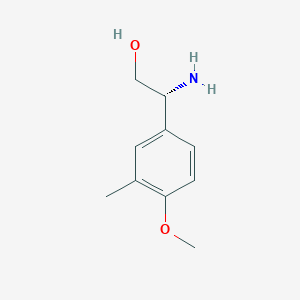
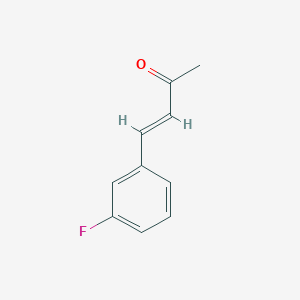
![7-Methyl-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13618766.png)
